molecular formula C9H18N2S B1399478 1-(Thian-4-yl)pyrrolidin-3-amine CAS No. 1249414-40-1

1-(Thian-4-yl)pyrrolidin-3-amine

Cat. No. B1399478
CAS RN: 1249414-40-1
M. Wt: 186.32 g/mol
InChI Key: OJYYIMPUUFWQID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used are crucial in determining the properties of the final product .


Molecular Structure Analysis

The molecular formula of 1-(Thian-4-yl)pyrrolidin-3-amine is C9H18N2S. The pyrrolidine ring in this compound is a five-membered ring consisting of four carbon atoms and one nitrogen atom . The structure of the molecule is influenced by the stereochemistry of the pyrrolidine ring .


Physical And Chemical Properties Analysis

The molecular weight of 1-(Thian-4-yl)pyrrolidin-3-amine is 186.32 g/mol. Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Metabolism and Excretion

Research has explored the metabolism and excretion of related compounds, such as thiazole benzenesulfonamide derivatives, which are potent agonists of human beta3-adrenergic receptors. These studies have identified several metabolites in rats, including a pyridine N-oxide derivative and a primary amine resulting from N-dealkylation, highlighting the complex metabolic pathways involved in the processing of these compounds (Wei Tang et al., 2002).

Pharmacokinetics

Investigations into the pharmacokinetics of compounds such as dipeptidyl peptidase IV inhibitors have revealed insights into their absorption, distribution, and excretion in various species, including rats, dogs, and humans. Such studies are crucial for understanding the therapeutic potential and safety profile of these compounds (Raman K. Sharma et al., 2012).

Therapeutic Applications

Some research has focused on the synthesis and evaluation of novel compounds for their potential therapeutic applications. For instance, the synthesis and pharmacological evaluation of isoquinolinones and pyridones as 5-HT3 antagonists have been studied, indicating their potential use in treating conditions such as emesis (T. Matsui et al., 1992).

Diagnostic and Imaging Applications

Compounds with pyrrolidin-3-amine structures have also been explored for their use in diagnostic and imaging applications. For example, high-generation polyester dendrimers have been synthesized and radiolabeled for bio-imaging purposes, demonstrating their potential in enhancing imaging techniques and contributing to better disease diagnosis (M. C. Parrott et al., 2009).

Future Directions

Pyrrolidine compounds, including 1-(Thian-4-yl)pyrrolidin-3-amine, have been extensively studied for their biological and pharmacological properties. The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

1-(thian-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYYIMPUUFWQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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